

# physical properties of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC

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## Compound of Interest

Compound Name: 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC

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An In-depth Technical Guide to the Physical Properties of **1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC**

## Introduction

1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC), a member of the phosphatidylcholine (PC) class of lipids, is a glycerophospholipid distinguished by its asymmetric acyl chain composition. It incorporates a saturated myristic acid (14:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This specific molecular architecture is crucial as it imparts distinct physical properties that influence the behavior of lipid bilayers. MLPC is found in biological membranes, such as human plasma, and serves as a valuable component in creating model membranes for biophysical studies, drug delivery research, and understanding lipid-protein interactions.<sup>[1][2]</sup> This guide provides a comprehensive overview of the core physical properties of MLPC, detailed experimental protocols for their determination, and logical diagrams illustrating key concepts and workflows.

## Core Physical and Chemical Properties

The unique combination of a saturated and a polyunsaturated fatty acid chain gives MLPC specific physicochemical characteristics that are critical for its function in research and biological systems.

## Data Summary

A compilation of the known quantitative physical and chemical data for **1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC** is presented below.

Property	Value	Reference
Molecular Formula	C <sub>40</sub> H <sub>76</sub> NO <sub>8</sub> P	[1]
Molecular Weight	730.0 g/mol	[1]
Formal Name	1-Myristoyl-2-Linoleoyl-sn-glycero-3-Phosphatidylcholine	[1]
CAS Number	92345-33-0	[1]
Physical State	Solid (at room temperature)	[3]
Solubility	Soluble in ethanol (10 mg/mL)	[1]
Phase Transition Temp. (T <sub>m</sub> )	Not empirically determined; estimated to be below 0°C	[4]

## Phase Transition Temperature (T<sub>m</sub>)

The gel-to-liquid crystalline phase transition temperature (T<sub>m</sub>) is a critical parameter that defines the temperature at which a lipid bilayer shifts from a tightly packed, ordered gel state to a disordered, fluid liquid-crystalline state. For MLPC, the presence of the di-unsaturated linoleoyl chain with its rigid cis double bonds introduces kinks, preventing dense packing of the acyl chains.[5] This structural feature significantly lowers the T<sub>m</sub>. While the exact T<sub>m</sub> for MLPC has not been published, it can be estimated by comparing it to similar asymmetric PCs. For instance, 1-palmitoyl-2-linoleoyl PC (16:0-18:2 PC) has a T<sub>m</sub> of -19.5°C, and 1-stearoyl-2-linoleoyl PC (18:0-18:2 PC) has a T<sub>m</sub> of -13.7°C.[4] Given that the myristoyl chain (14:0) is shorter, the T<sub>m</sub> of MLPC is expected to be in a similar sub-zero range.

## Solubility

Like other phospholipids, MLPC is an amphipathic molecule. Its phosphocholine headgroup is polar and hydrophilic, while its acyl chains are nonpolar and hydrophobic. This dual nature dictates its solubility. MLPC is insoluble in water but is soluble in non-polar organic solvents and some polar organic solvents like ethanol.[1][6] In aqueous solutions, rather than dissolving,

it spontaneously forms larger aggregates like vesicles or liposomes to minimize the unfavorable interaction between its hydrophobic tails and water.

## Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. While bilayer-forming phospholipids like MLPC do not form micelles in the classical sense, they do have a very low monomer solubility in water, often referred to as the critical bilayer concentration (CBC) or critical vesicle concentration (CVC).<sup>[7]</sup> Below this extremely low concentration (typically in the nanomolar range for PCs), the lipids exist as monomers; above it, they assemble into bilayers.<sup>[7]</sup>

## Experimental Protocols & Workflows

Accurate determination of the physical properties of lipids is fundamental for their application in research. The following sections detail standard experimental methodologies.

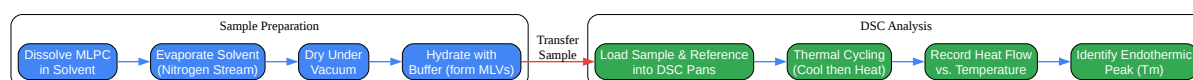
### Determination of Phase Transition Temperature ( $T_m$ ) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.<sup>[8]</sup> For phospholipids, DSC is the gold standard for determining the  $T_m$  by detecting the endothermic peak that occurs as the lipid absorbs heat to transition from the gel to the liquid-crystalline phase.<sup>[9][10]</sup>

Methodology:

- **Sample Preparation:** A known amount of the lipid (e.g., 1-5 mg of MLPC) is dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. The film is further dried under high vacuum for several hours to remove any residual solvent.
- **Hydration:** The lipid film is hydrated with a specific buffer (e.g., PBS, Tris buffer) to a final concentration of 10-20 mg/mL. The mixture is vortexed above the expected  $T_m$  to form a milky suspension of multilamellar vesicles (MLVs).

- **DSC Analysis:** A small, accurately weighed aliquot of the lipid dispersion is hermetically sealed into an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.
- **Thermal Cycling:** The sample and reference pans are placed in the DSC cell. The system is typically cooled to a temperature well below the expected  $T_m$  (e.g.,  $-50^{\circ}\text{C}$ ) and then heated at a controlled rate (e.g.,  $1\text{-}2^{\circ}\text{C}/\text{min}$ ) through the transition region.[11]
- **Data Acquisition:** The differential heat flow between the sample and the reference is recorded as a function of temperature. The  $T_m$  is identified as the temperature at the peak of the endothermic transition.[9]



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Caption: Workflow for determining lipid phase transition temperature using DSC.

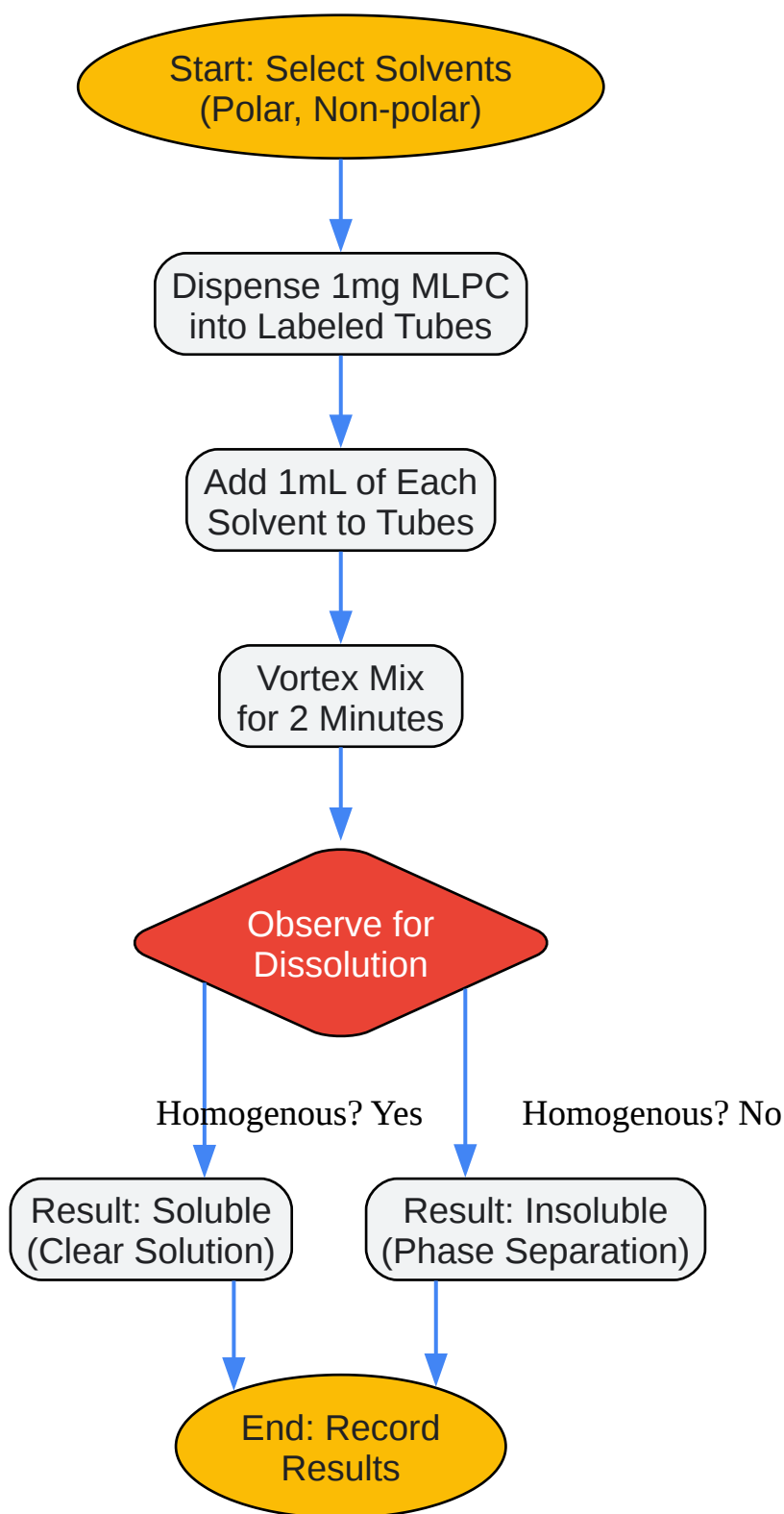
## Determination of Solubility

This protocol provides a qualitative and semi-quantitative method to assess the solubility of MLPC in various solvents, which is a fundamental property based on the "like dissolves like" principle.[6][12]

Methodology:

- **Solvent Selection:** A panel of solvents with varying polarities is selected.
  - Polar: Deionized water
  - Intermediate: Ethanol
  - Non-polar: Chloroform, Hexane

- Sample Dispensing: Aliquot a small, known amount of MLPC (e.g., 1 mg) into separate, labeled test tubes for each solvent.
- Solvent Addition: Add a defined volume of each solvent (e.g., 1 mL) to the corresponding test tube.
- Mixing: Vigorously mix each tube using a vortex mixer for 1-2 minutes to ensure maximum interaction between the lipid and the solvent.
- Observation: Allow the tubes to stand for 10-15 minutes. Observe each tube for signs of dissolution.
  - Soluble: A clear, homogenous solution is formed.
  - Partially Soluble: The solution is cloudy, or some solid material remains.
  - Insoluble: The lipid remains as a distinct solid phase or forms a suspension that separates upon standing.[\[13\]](#)[\[14\]](#)
- Documentation: Record the observations for each solvent. For a more quantitative assessment, the maximum concentration at which the lipid fully dissolves can be determined by serial additions.



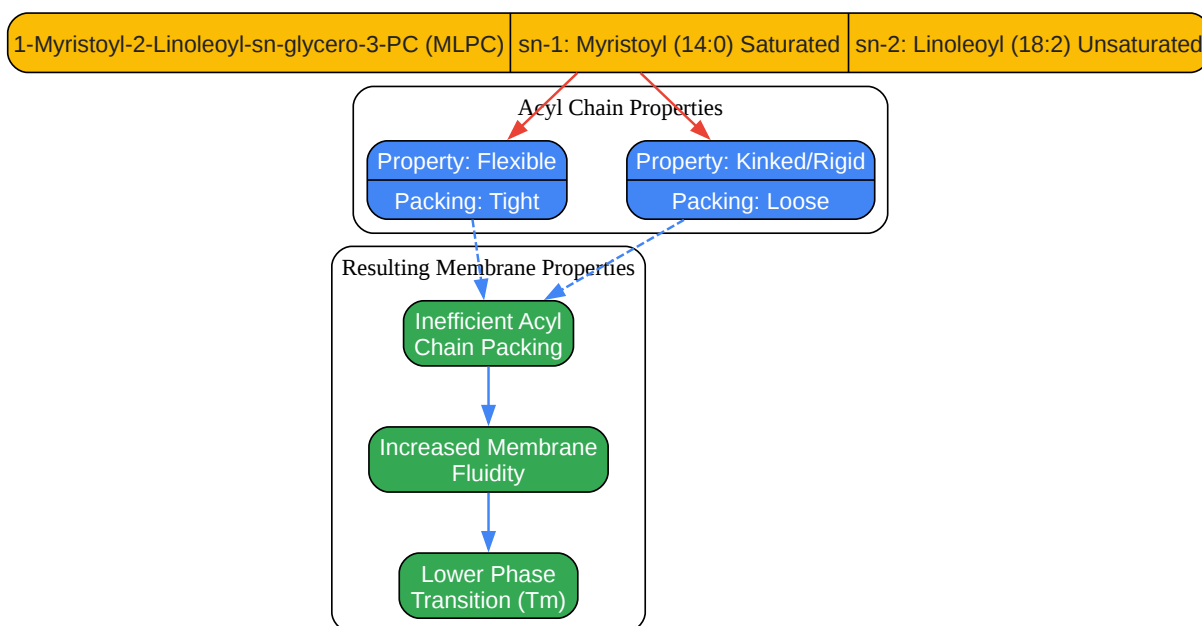
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Caption: Experimental workflow for determining the solubility of a lipid.

## Conceptual Relationships

### Structure-Property Relationship

The physical properties of MLPC are a direct consequence of its asymmetric molecular structure. The saturated sn-1 myristoyl chain is flexible and can pack tightly, while the polyunsaturated sn-2 linoleoyl chain is rigid and kinked. This asymmetry leads to inefficient packing within a lipid bilayer, increasing the area per molecule and enhancing membrane fluidity. This is visually represented by a lower  $T_m$  compared to its fully saturated counterparts.



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Caption: Relationship between MLPC's asymmetric structure and its membrane properties.

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